molecular formula C17H27NO B5092352 N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine

N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine

Cat. No.: B5092352
M. Wt: 261.4 g/mol
InChI Key: QRUHFSRRHSHKJN-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butan-1-amine backbone with diethyl and 2-prop-2-enylphenoxy substituents, making it a tertiary amine.

Properties

IUPAC Name

N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-11-16-12-7-8-13-17(16)19-15-10-9-14-18(5-2)6-3/h4,7-8,12-13H,1,5-6,9-11,14-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUHFSRRHSHKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine typically involves the following steps:

    Formation of the phenoxy intermediate: The initial step involves the reaction of 2-prop-2-enylphenol with an appropriate halogenated butane derivative under basic conditions to form the phenoxybutane intermediate.

    Amination: The phenoxybutane intermediate is then subjected to amination using diethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(4-phenylphenoxy)ethanamine: Similar structure but with an ethanamine backbone.

    N,N-diethyl-4-(2-phenylethoxy)butan-1-amine: Similar structure but with a phenylethoxy substituent.

Uniqueness

N,N-diethyl-4-(2-prop-2-enylphenoxy)butan-1-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tertiary amine structure and the presence of the prop-2-enylphenoxy group make it particularly interesting for various applications in research and industry.

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